Palauolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Palauolide is a natural product found in Thorectandra with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Palauolide was first identified as an antimicrobial sesterterpene, showcasing significant activity against various bacterial strains. A study demonstrated its effectiveness as a quorum sensing inhibitor, which can reduce bacterial virulence without killing the bacteria directly. This property is particularly valuable in aquaculture, where the overuse of antibiotics poses environmental risks.

Case Study: Aquaculture Application

- Objective : Assess the potential of this compound to control bacterial infections in fish farming.

- Findings : this compound inhibited quorum sensing in Vibrio harveyi, a pathogenic bacterium affecting fish, at a concentration of 50 μg/ml (26 μM). This suggests its potential as an environmentally friendly alternative to traditional antibiotics in aquaculture .

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects on various human tumor cell lines. Research indicates that while this compound exhibits some cytotoxicity, it is less potent than related compounds such as manoalide.

Data Table: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | >100 |

| Manoalide | Various (including A549) | 1.2 - 1.7 |

| Thorectandrols | Various | 70 - 100 |

This table illustrates that this compound has limited cytotoxicity compared to its analogs, indicating a need for further structural modifications to enhance its activity .

Potential in Drug Development

The unique structure of this compound has made it a subject of interest in drug development, particularly for conditions such as psoriasis and cancer. Its mechanism of action involves inhibition of specific cellular pathways that are crucial for tumor growth.

Case Study: Drug Development Insights

- Research Focus : The exploration of this compound's analogs in inhibiting phosphatase enzymes linked to cancer progression.

- Outcome : Preliminary studies suggest that modifications to the this compound structure could yield more effective inhibitors for therapeutic applications .

Environmental Applications

Given the rising concerns over antibiotic resistance, this compound's role as a quorum sensing inhibitor positions it as a promising candidate for environmentally sustainable practices in aquaculture and possibly agriculture.

Data Table: Environmental Impact of this compound

| Application | Benefit |

|---|---|

| Aquaculture | Reduces reliance on antibiotics |

| Agriculture | Potential use as a biopesticide |

This table highlights the dual potential of this compound in both aquaculture and agricultural settings, promoting sustainable practices while addressing pathogen control .

Q & A

Basic Research Questions

Q. What are the established methods for isolating Palauolide from marine sources, and how do extraction yields vary under different conditions?

- Methodological Answer : this compound is typically isolated from marine sponges (e.g., Fascaplysinopsis cf reticulata) using solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (e.g., HPLC or column chromatography). Yield optimization requires adjusting parameters such as solvent polarity, temperature, and extraction time. For example, highlights that bioactivity assays often use concentrations ranging from 1–100 µM, suggesting baseline yields must meet these thresholds for experimental viability. Researchers should validate purity via NMR and mass spectrometry .

Q. How is this compound’s bioactivity assessed in preliminary antibacterial assays, and what controls are essential?

- Methodological Answer : Bioactivity is tested using bacterial strains (e.g., Vibrio spp.) in luminescence-based assays. Controls include solvent-only (e.g., DMSO) and untreated groups to rule out solvent interference. shows RLU (Relative Light Units) measurements for quorum-sensing inhibition, where triplicate replicates and statistical analysis (mean ± SD) are critical to ensure reproducibility. For instance, BB120 strain controls yielded RLU values of 172,416 ± 2,489, establishing baseline activity .

Q. What spectroscopic techniques are required to confirm this compound’s structural identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1D and 2D) and High-Resolution Mass Spectrometry (HRMS) are mandatory. NMR resolves functional groups and stereochemistry, while HRMS confirms molecular formula. Researchers must cross-reference spectral data with published literature and deposit raw data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across bacterial strains?

- Methodological Answer : Contradictory results (e.g., variable RLU suppression in strains like C4 vs. JMH 597 in ) require dose-response curve re-evaluation and mechanistic studies. Approaches include:

- Repeating experiments with expanded concentration ranges (e.g., 0.1–200 µM).

- Testing for strain-specific resistance mechanisms via genomic analysis.

- Using isothermal titration calorimetry (ITC) to assess binding affinity differences .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in quorum-sensing inhibition?

- Methodological Answer : Employ a combination of in vitro and in silico methods:

- In vitro : Measure autoinducer production (e.g., AI-2) via LC-MS and monitor gene expression (e.g., luxR homologs) using qPCR.

- In silico : Perform molecular docking to identify this compound’s binding sites on quorum-sensing receptors (e.g., LuxP). Validate predictions with site-directed mutagenesis .

Q. How should researchers address variability in this compound’s stability during long-term bioactivity assays?

- Methodological Answer : Stability studies under varying pH, temperature, and light conditions are essential. Use accelerated degradation protocols (e.g., 40°C/75% RH for 1 month) and monitor via HPLC. ’s RLU variability (e.g., ±915 in C4 controls) suggests including stability-indicating assays in experimental timelines .

Q. Data Analysis & Reporting Standards

Q. What statistical methods are recommended for analyzing this compound’s dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 values. Report confidence intervals and apply ANOVA for multi-group comparisons. ’s triplicate data mandates tests like Tukey’s HSD to confirm significance .

Q. How should researchers present this compound’s bioactivity data in publications to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Tables : Include strain-specific RLU values, concentrations, and statistical parameters (mean ± SD) as in .

- Figures : Use scatter plots for dose-response curves with error bars.

- Supplementary Materials : Provide raw datasets, NMR spectra, and assay protocols .

Q. Experimental Design Pitfalls

Q. What are common errors in designing this compound toxicity studies, and how can they be mitigated?

- Methodological Answer :

- Error : Overlooking solvent cytotoxicity (e.g., DMSO >1% v/v).

Mitigation : Include solvent-only controls and use low-toxicity solvents like ethanol. - Error : Insufficient replication.

Mitigation : Use ≥3 biological replicates, as in ’s experimental design .

Q. How can researchers ensure ethical compliance when using marine organisms for this compound extraction?

Propiedades

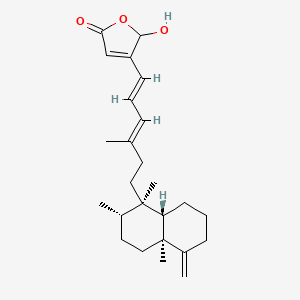

Fórmula molecular |

C25H36O3 |

|---|---|

Peso molecular |

384.6 g/mol |

Nombre IUPAC |

3-[(1E,3E)-6-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylhexa-1,3-dienyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H36O3/c1-17(8-6-10-20-16-22(26)28-23(20)27)12-14-24(4)19(3)13-15-25(5)18(2)9-7-11-21(24)25/h6,8,10,16,19,21,23,27H,2,7,9,11-15H2,1,3-5H3/b10-6+,17-8+/t19-,21-,23?,24+,25+/m0/s1 |

Clave InChI |

JFXRRRSBGSPRCO-MMWFQGMQSA-N |

SMILES isomérico |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/C=C/C3=CC(=O)OC3O)/C)CCCC2=C)C |

SMILES canónico |

CC1CCC2(C(C1(C)CCC(=CC=CC3=CC(=O)OC3O)C)CCCC2=C)C |

Sinónimos |

palauolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.